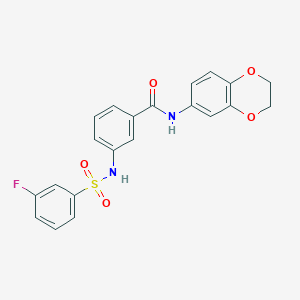

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide" is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are often explored for their potential therapeutic applications, including antibacterial and anti-inflammatory properties, as well as their role in cancer treatment .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, the synthesis of related compounds has been achieved by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with different sulfonyl chlorides using aqueous sodium carbonate as a base . These reactions are often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), with lithium hydride serving as a base to facilitate the nucleophilic substitution reactions that form the sulfonamide bond .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring. The molecular structure is further influenced by the presence of substituents on the aromatic rings, which can form hydrogen bonds and other non-covalent interactions, affecting the compound's crystal packing and overall stability . The presence of a fluorine atom, as seen in the compound of interest, can significantly influence the molecule's electronic properties and its interactions with biological targets .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide nitrogen and the aromatic rings. These compounds can undergo electrophilic aromatic substitution, nucleophilic substitution, and can also be involved in the formation of hydrogen bonds due to the presence of the amide group . The fluorine atom present in the compound can also affect its reactivity, potentially making the aromatic ring more susceptible to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings and the presence of additional functional groups. The introduction of fluorine atoms can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes . The crystal structure analysis can provide insights into the compound's solid-state properties, which are important for its formulation and stability .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Bacterial Biofilm Inhibition and Cytotoxicity : Abbasi et al. (2020) synthesized derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and investigated their bacterial biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Some synthesized molecules showed suitable inhibitory action against these bacterial biofilms and displayed mild cytotoxicity (Abbasi et al., 2020).

Antibacterial and Anti-inflammatory Applications : Another study by Abbasi et al. (2017) aimed to synthesize new sulfonamides bearing a 1,4-benzodioxin ring for potential antibacterial use and as therapeutic agents for inflammatory ailments. The compounds showed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains and displayed inhibition against the lipoxygenase enzyme, indicating potential for treating inflammatory diseases (Abbasi et al., 2017).

Antitumor Activities

Anticancer Evaluation : Kumar et al. (2014) evaluated a series of N-substituted benzenesulfonamide derivatives for their in vitro antimicrobial and anticancer activities. The study found that certain compounds were more active than the standard drug carboplatin against cell lines, indicating their potential as anticancer agents (Kumar et al., 2014).

Development of Antitumor Drugs : Huang et al. (2001) designed and synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard to obtain potent antitumor agents with low toxicity. These compounds exhibited high antitumor activity and low toxicity in mice, presenting a new strategy for cancer treatment (Huang et al., 2001).

Selective Discrimination of Thiophenols

- Detection Techniques : Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of toxic benzenethiols over biologically active aliphatic thiols. This probe displayed high selectivity and sensitivity, demonstrating its application prospect for thiophenol sensing in environmental and biological sciences (Wang et al., 2012).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-fluorophenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O5S/c22-15-4-2-6-18(12-15)30(26,27)24-17-5-1-3-14(11-17)21(25)23-16-7-8-19-20(13-16)29-10-9-28-19/h1-8,11-13,24H,9-10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDIUQICOGIFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide](/img/structure/B2535101.png)

![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)

![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)

amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)

![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)

![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)